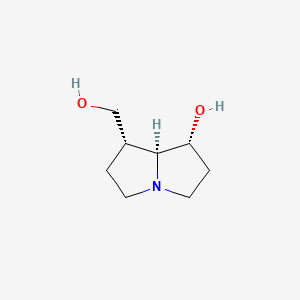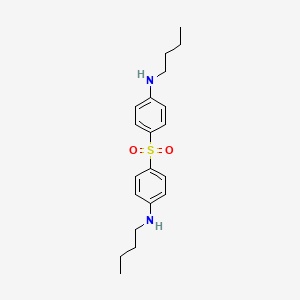
Myoview
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Myoview, also known as Technetium Tc99m Tetrofosmin, is a radiopharmaceutical agent used primarily in myocardial perfusion imaging. It is employed to assess myocardial ischemia and infarction in patients with suspected or known coronary artery disease. This compound is also used to evaluate left ventricular function, including ejection fraction and wall motion .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Myoview is prepared using a kit that contains a lyophilized mixture of tetrofosmin, stannous chloride dihydrate, disodium sulphosalicylate, sodium D-gluconate, sodium hydrogen carbonate, and ascorbic acid. The preparation involves adding sterile, pyrogen-free sodium pertechnetate Tc99m in isotonic saline to the vial, forming a Tc99m complex of tetrofosmin .
Industrial Production Methods: The industrial production of this compound involves the synthesis of tetrofosmin, which is then lyophilized with other components to form a stable kit. The kit is sealed under a nitrogen atmosphere to maintain sterility and prevent oxidation. The final product is distributed in multi-dose vials for clinical use .
Analyse Chemischer Reaktionen
Types of Reactions: Myoview undergoes complexation reactions where technetium Tc99m forms a stable complex with tetrofosmin. This complexation is crucial for its function as a radiopharmaceutical agent.
Common Reagents and Conditions:
Reagents: Sodium pertechnetate Tc99m, tetrofosmin, stannous chloride dihydrate, disodium sulphosalicylate, sodium D-gluconate, sodium hydrogen carbonate, ascorbic acid.
Conditions: The reaction occurs in an isotonic saline solution under sterile conditions.
Major Products: The primary product is the technetium Tc99m tetrofosmin complex, which is used for diagnostic imaging .
Wissenschaftliche Forschungsanwendungen
Myoview is extensively used in medical imaging, particularly for myocardial perfusion imaging. It helps in diagnosing coronary artery disease by visualizing blood flow to the heart muscle. Additionally, it is used to assess left ventricular function, providing valuable information about heart health .
In scientific research, this compound is used to study cardiac function and blood flow dynamics. It is also employed in clinical trials to evaluate the efficacy of new cardiac therapies and interventions .
Wirkmechanismus
Technetium Tc99m tetrofosmin is a lipophilic, cationic complex that diffuses passively through cell membranes. It is retained in cells due to the presence of intact mitochondria, reflecting viable cells. After intravenous injection, it quickly distributes in the bloodstream and is taken up by myocardial cells in proportion to blood flow. This uptake allows for the visualization of myocardial perfusion and function .
Vergleich Mit ähnlichen Verbindungen
Technetium Tc99m Sestamibi (Cardiolite): Another radiopharmaceutical used for myocardial perfusion imaging.
Technetium Tc99m Teboroxime: A boronic acid-derived compound used for myocardial imaging.
Uniqueness of Myoview: this compound offers faster imaging protocols and lower radiation exposure compared to some other radiopharmaceuticals. It provides high-quality images with fewer repeated scans, making it efficient for clinical use .
Eigenschaften
Key on ui mechanism of action |
The mechanism for the uptake and retention of technetium-99m tetrofosmin is not well established. Nonetheless, it is known that technetium 99m tetrofosmin binds to the intracellular cytosol of myocytes. This uptake is thought to be because technetium-99m tetrofosmin is a lipophilic cationic agent which allows it to present a passive diffusion process. Once the uptake is done, the technetium-99m accumulates in viable myocardial tissue delineating the infarcts areas when administered at rest and delineating the ischemic areas when administered at stress. |
|---|---|
CAS-Nummer |
127455-27-0 |
Molekularformel |
C36H84O10P4Tc |
Molekulargewicht |
897.8 g/mol |
IUPAC-Name |
2-[bis(2-ethoxyethyl)phosphanyl]ethyl-bis(2-ethoxyethyl)phosphane;technetium;dihydrate |
InChI |
InChI=1S/2C18H40O4P2.2H2O.Tc/c2*1-5-19-9-13-23(14-10-20-6-2)17-18-24(15-11-21-7-3)16-12-22-8-4;;;/h2*5-18H2,1-4H3;2*1H2; |
InChI-Schlüssel |
HBJYDUADMKVTGP-UHFFFAOYSA-N |
SMILES |
CCOCC[PH+](CCOCC)CC[PH+](CCOCC)CCOCC.CCOCC[PH+](CCOCC)CC[PH+](CCOCC)CCOCC.O=[Tc]=O |
Isomerische SMILES |
CCOCCP(CCOCC)CCP(CCOCC)CCOCC.CCOCCP(CCOCC)CCP(CCOCC)CCOCC.O.O.[98Tc] |
Kanonische SMILES |
CCOCCP(CCOCC)CCP(CCOCC)CCOCC.CCOCCP(CCOCC)CCP(CCOCC)CCOCC.O.O.[Tc] |
Siedepunkt |
100ºC |
Löslichkeit |
Soluble |
Synonyme |
99mTc-tetrafosmin 99mTc-tetrofosmin Myoview PPN-1011 PPN1011 Tc-99m-PPN1011 Tc-99m-tetrofosmin technetium Tc 99m 1,2-bis(bis(2-ethoxyethyl)phosphino)ethane technetium tc-99m tetrofosmin technetium(1+)-99tc, bis(6,9-bis(2-ethoxyethyl)-3,12-dioxa-6,9-diphosphatetradecane-.kappa.p,.kappa.p')dioxo-, (oc-6-11)- technetium-99m-tetrofosmin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(3R,8R,12Z,19Z,21Z,25R,27S)-5,13,17,26-tetramethylspiro[2,10,16,24,29-pentaoxapentacyclo[23.2.1.115,18.03,8.08,26]nonacosa-4,12,19,21-tetraene-27,2'-oxirane]-11,23-dione](/img/structure/B1234440.png)








![3-[(2S,4S)-2-(4-hydroxybutoxy)-6-[4-morpholinyl(oxo)methyl]-3,4-dihydro-2H-pyran-4-yl]-1-benzopyran-4-one](/img/structure/B1234452.png)
